2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanol
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Overview
Description
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanol typically involves the reaction of 1-(trifluoromethyl)piperidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a dehydroxylated compound .
Scientific Research Applications
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring may facilitate its interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)piperidine: Lacks the ethoxy group but shares the trifluoromethyl-substituted piperidine core.
2-(Piperidin-3-yl)methoxyethanol: Similar structure but without the trifluoromethyl group.
Trifluoromethyl-substituted alcohols: Compounds with similar functional groups but different core structures.
Uniqueness
2-((1-(Trifluoromethyl)piperidin-3-yl)methoxy)ethanol is unique due to the combination of its trifluoromethyl group and ethoxy group attached to a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H16F3NO2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-[[1-(trifluoromethyl)piperidin-3-yl]methoxy]ethanol |
InChI |
InChI=1S/C9H16F3NO2/c10-9(11,12)13-3-1-2-8(6-13)7-15-5-4-14/h8,14H,1-7H2 |
InChI Key |
OEDQDGYHUOUMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)COCCO |
Origin of Product |
United States |
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